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2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound notable for its unique structure and reactivity. This compound consists of a cyclohexyl ring substituted with a methoxy group and incorporates a dioxaborolane moiety. Its molecular formula is with a molecular weight of 240.15 g/mol. The compound has gained attention in various fields of chemistry due to its versatility as a reagent in organic synthesis and potential applications in medicinal chemistry .
The synthesis of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxycyclohexanol with a boronic acid derivative. A common method is the Suzuki–Miyaura coupling reaction, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds. This method is particularly valued for its efficiency in forming complex organic molecules .
For industrial production, similar synthetic routes may be employed but on a larger scale. Continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification techniques such as recrystallization or chromatography are often used to ensure high purity of the final product .
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications:
The interaction studies involving 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its role in facilitating carbon-carbon bond formation through transmetalation processes during Suzuki–Miyaura coupling. Here it acts as a boron reagent that transfers its organic group to a palladium catalyst, enabling the formation of new carbon-carbon bonds .
The uniqueness of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of a cyclohexyl ring and a dioxaborolane moiety. This specific structure imparts distinct reactivity and stability compared to other boron-containing compounds. Its ability to participate in Suzuki–Miyaura coupling reactions under mild conditions further distinguishes it from similar compounds .
Boronic esters represent a cornerstone of modern synthetic organic chemistry due to their versatility in cross-coupling reactions, molecular recognition, and catalytic applications. These compounds, derived from boronic acids through esterification with diols, exhibit enhanced stability and handling properties compared to their parent acids. The tetrahedral boronate structure enables reversible covalent interactions with diols and other nucleophiles, a feature exploited in Suzuki-Miyaura couplings for constructing carbon-carbon bonds. For example, the pinacol ester variant (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) has become ubiquitous in transition-metal-catalyzed reactions due to its air stability and compatibility with diverse reaction conditions. The electronic and steric properties of boronic esters can be finely tuned by modifying the diol or the organic substituent attached to boron, enabling precise control over reactivity in synthetic pathways.
The chemistry of dioxaborolanes emerged alongside advancements in cross-coupling methodologies during the late 20th century. Early boronic acids, while effective in Suzuki reactions, suffered from hygroscopicity and oxidative instability. This limitation prompted the development of protected boronate esters, with pinacol (2,3-dimethyl-2,3-butanediol) emerging as a preferred diol due to its ability to form six-membered cyclic esters with exceptional hydrolytic stability. The introduction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacolboronate) in the 1980s revolutionized aryl-aryl bond formation, enabling efficient synthesis of biaryl structures under mild conditions. Subsequent innovations focused on diversifying the ester framework, leading to derivatives like 2-(2-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, where the cyclohexylmethoxy group introduces unique steric and electronic effects.
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane occupies a niche role in organoboron chemistry as a sterically hindered boronic ester. Its structure combines the stability of the pinacol framework with the conformational rigidity of a methoxy-substituted cyclohexyl group. This combination modulates boron’s Lewis acidity and influences transmetallation kinetics in cross-coupling reactions. While less common than simpler aryl- or alkyl-substituted pinacolboronates, this compound has found utility in synthesizing chiral molecules and stabilizing boron-containing intermediates prone to protodeboronation. Recent studies highlight its potential in asymmetric catalysis, where the cyclohexylmethoxy group acts as a chiral director.